molecular formula C18H24F3N3O B2535813 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034331-36-5

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2535813
CAS No.: 2034331-36-5
M. Wt: 355.405
InChI Key: PRNHSOFYMAMDPG-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound characterized by a cyclopentyl ring, a trifluoromethyl pyrazole moiety, and a cyclohexene carboxamide group. Its unique structure makes it an interesting subject of study for various scientific and industrial applications, including pharmacological research and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One potential synthetic route could be:

  • Synthesis of 3-(trifluoromethyl)-1H-pyrazole: : Starting with a precursor like trifluoroacetic acid, the pyrazole ring is formed through condensation and cyclization reactions.

  • Preparation of N-(2-bromoethyl)cyclopentylamine: : This intermediate is synthesized by reacting cyclopentylamine with ethylene bromide.

  • Coupling Reaction: : The N-(2-bromoethyl)cyclopentylamine reacts with the 3-(trifluoromethyl)-1H-pyrazole to form an intermediate product.

  • Formation of Cyclohex-3-enecarboxylic Acid: : This intermediate is prepared through a series of reactions starting from a suitable cyclohexene precursor.

  • Amide Bond Formation: : The final compound is obtained by reacting the intermediate product from step 3 with the cyclohex-3-enecarboxylic acid, forming the desired carboxamide.

Industrial Production Methods

In industrial settings, the production of this compound requires careful control of reaction conditions, such as temperature, pH, and reaction times. Large-scale synthesis may involve automated reactors and continuous flow chemistry techniques to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can modify certain functional groups, potentially leading to different analogs.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new substituents at specific positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : Reagents such as alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. They often include various derivatives with modified functional groups, potentially enhancing or altering the compound's properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is studied for its reactivity and potential to form novel compounds through diverse reactions.

Biology

Biologically, this compound may interact with cellular components, providing insights into its effects on biological systems. Researchers study its behavior in cell cultures to understand its pharmacological potential.

Medicine

In medicine, N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is investigated for potential therapeutic applications. Its unique structure may confer specific interactions with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals. Its stability and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. For example, it might inhibit a particular enzyme by binding to its active site, thus blocking its activity and affecting downstream pathways. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound's potency and efficacy.

Comparison with Similar Compounds

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can be compared with similar compounds to highlight its uniqueness:

  • N-cyclopentyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide: : Similar structure but lacks the trifluoromethyl group, which may result in different biological activity and reactivity.

  • N-cyclopentyl-N-(2-(4-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide: : The position of the trifluoromethyl group is different, potentially leading to varied binding properties and effects.

  • N-cyclopentyl-N-(2-(3-(difluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide: : Substituted with a difluoromethyl group instead, which could alter its chemical and biological properties.

By examining these similar compounds, researchers can better understand the structure-activity relationships and design more effective analogs for specific applications.

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O/c19-18(20,21)16-10-11-23(22-16)12-13-24(15-8-4-5-9-15)17(25)14-6-2-1-3-7-14/h1-2,10-11,14-15H,3-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNHSOFYMAMDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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